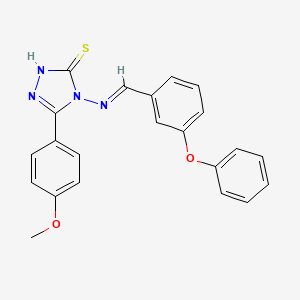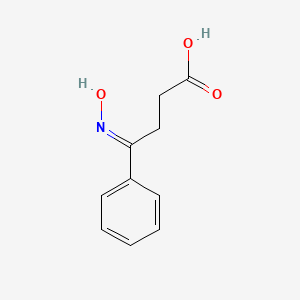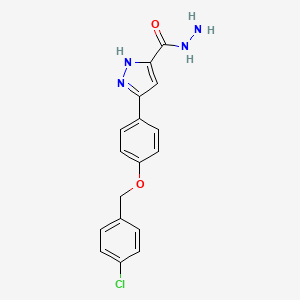
1-(2,4-Dichlorobenzyl)-1-methylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichlorobenzyl)-1-methylhydrazine is an organic compound characterized by the presence of a dichlorobenzyl group attached to a methylhydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,4-Dichlorobenzyl)-1-methylhydrazine can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzyl chloride with methylhydrazine under basic conditions. The reaction typically proceeds as follows:
Reactants: 2,4-dichlorobenzyl chloride and methylhydrazine.
Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4-Dichlorobenzyl)-1-methylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while substitution reactions can produce a variety of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dichlorobenzyl)-1-methylhydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(2,4-Dichlorobenzyl)-1-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dichlorobenzyl)-2-methylhydrazine: Similar structure but with a different substitution pattern on the hydrazine moiety.
1-(2,4-Dichlorophenyl)-1-methylhydrazine: Similar but with a phenyl group instead of a benzyl group.
1-(2,4-Dichlorobenzyl)-1-ethylhydrazine: Similar but with an ethyl group instead of a methyl group.
Uniqueness: 1-(2,4-Dichlorobenzyl)-1-methylhydrazine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C8H10Cl2N2 |
|---|---|
Molekulargewicht |
205.08 g/mol |
IUPAC-Name |
1-[(2,4-dichlorophenyl)methyl]-1-methylhydrazine |
InChI |
InChI=1S/C8H10Cl2N2/c1-12(11)5-6-2-3-7(9)4-8(6)10/h2-4H,5,11H2,1H3 |
InChI-Schlüssel |
CMEXEWFRWZMJDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=C(C=C(C=C1)Cl)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-allyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12006543.png)
![2-[3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12006551.png)



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12006570.png)





![4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12006607.png)


